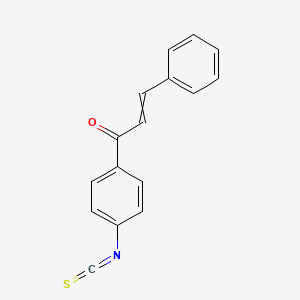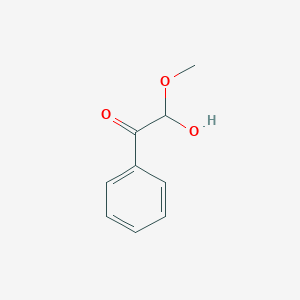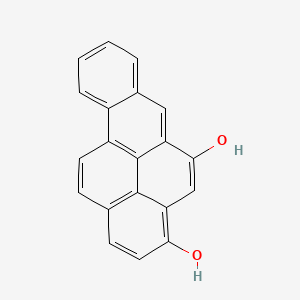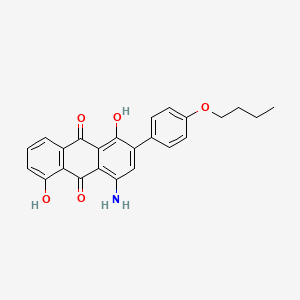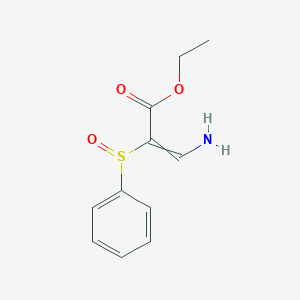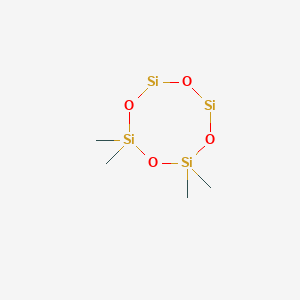
CID 6337435
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cyclotetrasiloxane, tetramethyl- (also known as 2,4,6,8-tetramethylcyclotetrasiloxane) is an organosilicon compound with the molecular formula C4H16O4Si4. It is a cyclic siloxane with four silicon atoms, each bonded to a methyl group and connected through oxygen atoms, forming a ring structure. This compound is widely used in various industrial applications due to its unique chemical properties .
Méthodes De Préparation
Cyclotetrasiloxane, tetramethyl- can be synthesized through several methods. One common synthetic route involves the hydrosilylation reaction between 1,3,5,7-tetramethylcyclotetrasiloxane and various unsaturated substrates such as allyltrimethoxysilane. This reaction is typically catalyzed by Karstedt’s catalyst, a platinum-based catalyst, and carried out under controlled conditions to achieve high yields .
In industrial production, cyclotetrasiloxane, tetramethyl- is often produced through the hydrolysis of dimethyldichlorosilane, followed by distillation to separate the cyclic siloxanes from the polymer mixture . This method allows for the efficient production of the compound on a large scale.
Analyse Des Réactions Chimiques
Cyclotetrasiloxane, tetramethyl- undergoes various chemical reactions, including:
Hydrosilylation: This reaction involves the addition of silicon-hydrogen bonds to unsaturated organic compounds, forming organosilicon compounds.
Oxidation: The compound can be oxidized to form silanols or siloxane polymers, depending on the reaction conditions and oxidizing agents used.
The major products formed from these reactions include various organosilicon compounds, silanols, and siloxane polymers, which have diverse applications in different industries.
Applications De Recherche Scientifique
Cyclotetrasiloxane, tetramethyl- has numerous scientific research applications, including:
Mécanisme D'action
The mechanism of action of cyclotetrasiloxane, tetramethyl- involves its ability to form stable bonds with various substrates through hydrosilylation and other chemical reactions. The compound’s silicon-hydrogen bonds react with unsaturated organic compounds, leading to the formation of organosilicon compounds with enhanced properties. These reactions are typically catalyzed by platinum-based catalysts, which facilitate the addition of silicon-hydrogen bonds to the target molecules .
Comparaison Avec Des Composés Similaires
Cyclotetrasiloxane, tetramethyl- can be compared with other cyclic siloxanes such as octamethylcyclotetrasiloxane (D4). While both compounds have similar cyclic structures, octamethylcyclotetrasiloxane has eight methyl groups and a higher molecular weight. This difference in structure results in distinct physical and chemical properties, making each compound suitable for specific applications .
Similar compounds include:
Octamethylcyclotetrasiloxane (D4): Used in cosmetics, personal care products, and as a precursor for silicone polymers.
Hexamethylcyclotrisiloxane (D3): Utilized in the production of silicone elastomers and resins.
Decamethylcyclopentasiloxane (D5): Commonly found in personal care products and as a solvent in various industrial applications.
Cyclotetrasiloxane, tetramethyl- stands out due to its unique combination of properties, making it a versatile compound for a wide range of scientific and industrial applications.
Propriétés
Formule moléculaire |
C4H12O4Si4 |
|---|---|
Poids moléculaire |
236.48 g/mol |
InChI |
InChI=1S/C4H12O4Si4/c1-11(2)6-9-5-10-7-12(3,4)8-11/h1-4H3 |
Clé InChI |
FYIBMDIYAXFPHE-UHFFFAOYSA-N |
SMILES canonique |
C[Si]1(O[Si]O[Si]O[Si](O1)(C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


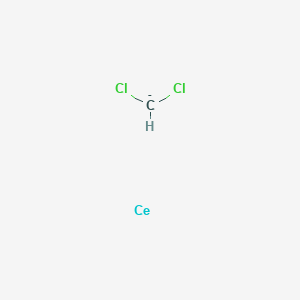
![N-[1-(2-Phenylethyl)piperidin-4-yl]-2-(1H-pyrrol-1-yl)propanamide](/img/structure/B14347422.png)

![N-(5-Isocyanato-2-methylphenyl)-N'-[3-(triethoxysilyl)propyl]urea](/img/structure/B14347427.png)
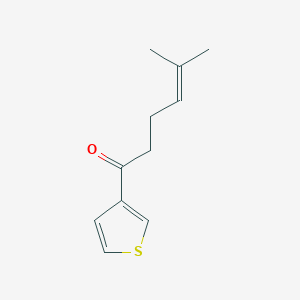
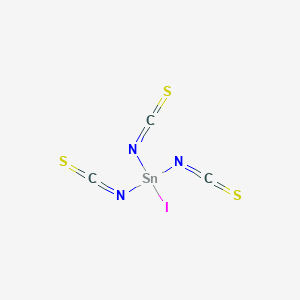
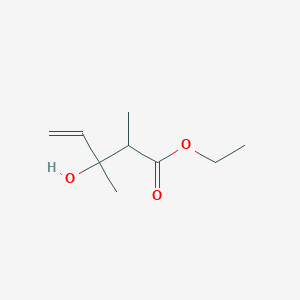
![1-[1-(3-Azidophenyl)cyclohexyl]piperidine](/img/structure/B14347440.png)
